Yinyanghuo A
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
174391-72-1 |
|---|---|
Molecular Formula |
C25H24O6 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
5,7-dihydroxy-2-[8-(2-hydroxy-3-methylbut-3-enyl)-2,2-dimethylchromen-6-yl]chromen-4-one |
InChI |
InChI=1S/C25H24O6/c1-13(2)18(27)9-16-8-15(7-14-5-6-25(3,4)31-24(14)16)21-12-20(29)23-19(28)10-17(26)11-22(23)30-21/h5-8,10-12,18,26-28H,1,9H2,2-4H3 |
InChI Key |
ZAUWPDSVLSOCDG-UHFFFAOYSA-N |
SMILES |
CC(=C)C(CC1=CC(=CC2=C1OC(C=C2)(C)C)C3=CC(=O)C4=C(C=C(C=C4O3)O)O)O |
Canonical SMILES |
CC(=C)C(CC1=CC(=CC2=C1OC(C=C2)(C)C)C3=CC(=O)C4=C(C=C(C=C4O3)O)O)O |
Origin of Product |
United States |
Isolation, Characterization, and Synthesis Methodologies for Yinyanghuo a
Advanced Extraction Techniques for Yinyanghuo A from Biological Matrices
The initial step in studying this compound involves its extraction from plant sources. Modern extraction methods are designed to be efficient and to preserve the integrity of the bioactive compounds. nih.gov Traditional methods often involve long extraction times, which can lead to the degradation of the desired compounds through hydrolysis or oxidation. researchgate.net
Advanced techniques such as microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE) have emerged as efficient alternatives. nih.govresearchgate.net MAE utilizes microwave energy to heat the solvent and plant material, leading to shorter extraction times, reduced solvent consumption, and higher extraction yields compared to conventional methods. researchgate.net UAE employs high-frequency sound waves to create cavitation bubbles in the solvent, disrupting the plant cell walls and enhancing the release of intracellular components. nih.gov
Other innovative methods include supercritical fluid extraction (SFE) , which uses a supercritical fluid like carbon dioxide as the extraction solvent. scentspiracy.com This technique is advantageous as it avoids the use of organic solvents and operates at low temperatures, preventing thermal degradation of the compound. scentspiracy.comPressurized liquid extraction (PLE) is another rapid method that uses solvents at elevated temperatures and pressures to increase extraction efficiency. researchgate.net
The selection of the extraction method and solvent is critical and depends on the physicochemical properties of this compound and the nature of the biological matrix. slideshare.net Sample preparation is a crucial step to isolate the analyte from interfering substances and to concentrate it for detection. slideshare.netnih.gov Techniques like protein precipitation are often employed to clean up biological samples before analysis. nih.govmdpi.com
Chromatographic Purification Strategies
Following extraction, the crude extract containing this compound and other phytochemicals undergoes purification. Chromatography is the cornerstone of this process, separating compounds based on their differential partitioning between a stationary phase and a mobile phase. google.com.pg
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a powerful technique for isolating pure compounds from complex mixtures on a larger scale than analytical HPLC. metwarebio.comlabcompare.commdpi.com It utilizes a high-pressure system to pump a liquid solvent (mobile phase) through a column packed with a solid adsorbent material (stationary phase). labcompare.com The separation is based on the different affinities of the compounds for the stationary and mobile phases.
In the purification of this compound, a C18 column is commonly used, which is a type of reversed-phase chromatography where the stationary phase is nonpolar. researchgate.net The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netlabcompare.com By carefully controlling the composition of the mobile phase (gradient elution), a high degree of separation can be achieved. researchgate.net For instance, a preparative HPLC method might use a C18 column with a specific particle size and dimensions, and a mobile phase of acetonitrile and water at a defined flow rate to yield pure this compound. researchgate.net
Countercurrent Chromatography (CCC)
Countercurrent chromatography is a liquid-liquid partition chromatography technique that does not require a solid support matrix. researchgate.net This eliminates issues such as irreversible adsorption of the sample onto the stationary phase. In HSCCC, a two-phase solvent system is used, and the separation is achieved by continuous partitioning of the solute between the two immiscible liquid phases. researchgate.net
For the separation of flavonoids from Epimedium species, a solvent system such as chloroform-methanol-water can be employed. researchgate.net The selection of the appropriate solvent system is critical and is based on the partition coefficient (K-value) of the target compound. researchgate.net HSCCC has been successfully used to isolate and purify various flavonoids from Epimedium extracts with high purity in a single step. researchgate.net
Other High-Resolution Separation Approaches
Besides HPLC and CCC, other high-resolution techniques are employed for the separation and analysis of this compound. Capillary electrochromatography (CEC) combines the high separation efficiency of capillary electrophoresis with the selectivity of HPLC. nih.govthieme-connect.com It has been used for the simultaneous determination of multiple flavonoids in Epimedium. nih.gov
High-performance capillary electrophoresis (HPCE) is another technique that offers high separation efficiency, rapid analysis, and low consumption of reagents. oup.com It has been shown to be effective for the analysis of flavonoids in Herba Epimedii, providing excellent separation resolution. oup.com Two-dimensional HPLC, which uses two columns with different separation mechanisms, can provide very high resolution for the analysis of complex mixtures like herbal extracts. thieme-connect.com
Spectroscopic and Spectrometric Characterization Methods for Structural Confirmation
Once this compound is isolated in a pure form, its chemical structure must be unequivocally confirmed. This is achieved through a combination of spectroscopic and spectrometric techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure. thieme-connect.comnih.gov Both one-dimensional (¹H NMR, ¹³C NMR) and two-dimensional (e.g., COSY) NMR experiments provide information about the carbon-hydrogen framework of the molecule. nih.gov For example, the ¹H NMR spectrum of a flavonoid like this compound would show characteristic signals for aromatic protons, sugar moieties, and any specific side chains. researchgate.net
High-Resolution Mass Spectrometry (HRMS) provides the precise molecular weight and elemental composition of the compound. oup.comnih.gov Techniques like Electrospray Ionization (ESI) coupled with a Quadrupole Time-of-Flight (Q-TOF) mass analyzer are commonly used. nih.gov The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides further structural information by showing how the molecule breaks apart. rhhz.netmdpi.com
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups, based on their characteristic absorption frequencies. researchgate.net
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for conjugated systems like those found in flavonoids. mdpi.comresearchgate.net
The combination of these spectroscopic and spectrometric data allows for the unambiguous identification and structural elucidation of this compound. thieme-connect.comnih.gov
Chemoenzymatic and Total Synthesis Approaches for this compound and its Analogs
While isolation from natural sources is a primary method for obtaining this compound, chemical synthesis provides an alternative route and allows for the creation of analogs for further study.
Total synthesis involves the complete chemical construction of the molecule from simpler starting materials. The synthesis of complex flavonoids like those related to this compound is a multi-step process that requires careful planning of the synthetic route. newdrugapprovals.orgbeilstein-journals.org Key reactions in the synthesis of flavonoids include the Baker-Venkataraman rearrangement and various protection, oxidation, and rearrangement strategies. newdrugapprovals.orgresearchgate.net For instance, the synthesis of a related compound, icaritin (B1674259), has been achieved in several steps starting from simpler phenolic compounds. researchgate.net
Chemoenzymatic synthesis combines chemical synthesis with the use of enzymes to perform specific transformations. usu.eduusu.edu Enzymes, such as glycosyltransferases, can be used to selectively add sugar moieties to a flavonoid backbone, a step that can be challenging to achieve with high regioselectivity using purely chemical methods. usu.edu This approach can be more efficient and environmentally friendly than total chemical synthesis. The use of prenyltransferases is also a key strategy in the biosynthesis of prenylated flavonoids. researchgate.netresearchgate.net
These synthetic approaches not only provide a renewable source of this compound but also enable the synthesis of structural analogs, which are valuable for structure-activity relationship studies.
Biosynthetic Pathways and Metabolic Engineering of Yinyanghuo a
Elucidation of Key Enzymatic Steps in Yinyanghuo A Biosynthesis
The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway, a fundamental route for the synthesis of a wide array of plant secondary metabolites. mdpi.comnih.gov This is followed by the flavonoid biosynthesis pathway, which creates the core flavonoid structure. Subsequent modifications, including prenylation and glycosylation, are crucial for the formation of this compound. mdpi.comnih.gov
The initial phase involves the conversion of phenylalanine into 4-coumaroyl-CoA through the sequential action of three enzymes: phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL). mdpi.com In a parallel reaction, tyrosine can also be converted to p-coumaric acid by tyrosine ammonia (B1221849) lyase (TAL). mdpi.com
The core flavonoid structure is then assembled by chalcone (B49325) synthase (CHS), which catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin (B18129) chalcone. frontiersin.org Chalcone isomerase (CHI) then converts naringenin chalcone to naringenin. nih.gov Further hydroxylation by flavanone (B1672756) 3-hydroxylase (F3H) and subsequent conversion by flavonol synthase (FLS) lead to the formation of flavonols like kaempferol. frontiersin.org
A critical step in the biosynthesis of this compound is prenylation, the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the flavonoid backbone. This reaction is catalyzed by a prenyltransferase (PT). mdpi.com Specifically, a flavonoid 8-dimethylallyltransferase (F8DT) has been identified that catalyzes the synthesis of 8-prenylkaempferol (B1670299) from kaempferol. researcher.life The final steps involve a series of glycosylation reactions, where sugar moieties are attached to the prenylated flavonoid aglycone by UDP-glycosyltransferases (UGTs), leading to the formation of this compound and its related compounds. mdpi.comfrontiersin.org
Identification and Characterization of Genes Encoding Biosynthetic Enzymes
Significant progress has been made in identifying and characterizing the genes that encode the enzymes involved in the this compound biosynthetic pathway. Transcriptome analysis of various Epimedium species has led to the discovery of numerous genes associated with flavonoid biosynthesis. nih.govfrontiersin.org
Key structural genes that have been isolated and characterized include those for PAL, C4H, 4CL, CHS, CHI, F3H, and FLS. nih.govresearcher.life For instance, studies on Epimedium sagittatum have led to the isolation of 12 structural genes involved in the flavonoid biosynthetic pathway. nih.gov
A pivotal discovery has been the identification of the gene encoding flavonoid 8-dimethylallyltransferase (F8DT) in Epimedium koreanum, which is a key enzyme in the icariin (B1674258) biosynthesis pathway, a closely related compound. researcher.life Furthermore, several glucosyltransferase (GT) genes, responsible for the final glycosylation steps, have been identified and shown to have significant variations in expression between different Epimedium cultivars. frontiersin.org The table below summarizes the key enzymes and their corresponding genes.
| Enzyme | Gene Symbol(s) | Function in this compound Biosynthesis |
| Phenylalanine ammonia-lyase | PAL | Catalyzes the conversion of phenylalanine to cinnamic acid. mdpi.com |
| Cinnamate-4-hydroxylase | C4H | Catalyzes the hydroxylation of cinnamic acid to p-coumaric acid. mdpi.com |
| 4-Coumarate-CoA ligase | 4CL | Activates p-coumaric acid to 4-coumaroyl-CoA. mdpi.com |
| Chalcone synthase | CHS | Catalyzes the formation of naringenin chalcone. frontiersin.org |
| Chalcone isomerase | CHI | Catalyzes the isomerization of naringenin chalcone to naringenin. nih.gov |
| Flavanone 3-hydroxylase | F3H | Catalyzes the hydroxylation of naringenin to dihydrokaempferol (B1209521). frontiersin.org |
| Flavonol synthase | FLS | Catalyzes the conversion of dihydrokaempferol to kaempferol. frontiersin.org |
| Flavonoid 8-dimethylallyltransferase | F8DT / EsPT | Catalyzes the prenylation of the flavonoid backbone. researcher.life |
| UDP-glycosyltransferase | UGT / GT | Catalyzes the attachment of sugar moieties to the aglycone. mdpi.comfrontiersin.org |
Transcriptomic and Proteomic Analysis of Biosynthetic Regulation
Transcriptomic and proteomic analyses have provided deep insights into the regulatory networks governing the biosynthesis of this compound and other flavonoids in Epimedium. frontiersin.orgnih.gov These studies have revealed that the expression of biosynthetic genes is tightly regulated at both the transcriptional and translational levels and can vary significantly depending on the plant's developmental stage and cultivar. frontiersin.orgresearchgate.net
Integrated metabolome and transcriptome analysis of different Epimedium species has shown a direct correlation between the expression levels of key biosynthetic genes and the accumulation of major flavonoids. frontiersin.orgfrontiersin.org For example, the expression of genes such as PAL2, 4CL1, 4CL2, CHS2, CHI2, F3H, and FLS1 has been shown to be upregulated in response to elicitors like methyl jasmonate, leading to increased flavonoid production. researcher.life
Proteomic studies have complemented these findings by identifying the corresponding proteins and their differential expression. frontiersin.orgnih.gov For instance, proteomic analysis has identified specific O-glucosyltransferases and other enzymes involved in icariin biosynthesis. frontiersin.orgresearchgate.net Furthermore, protein-protein interaction assays have begun to uncover the complex relationships between the different enzymes in the pathway. frontiersin.orgresearchgate.net
Co-expression network analyses have been instrumental in identifying transcription factors (TFs) that may regulate the flavonoid biosynthetic pathway. frontiersin.orgfrontiersin.org Several TF families, including MYB, bHLH, and WD40, have been implicated in controlling the expression of structural genes. nih.gov For example, specific MYB and bHLH transcription factors have been shown to regulate anthocyanin biosynthesis, a related branch of the flavonoid pathway, in Epimedium. nih.gov
Strategies for Enhanced this compound Production via Metabolic Engineering
The increasing demand for this compound and other bioactive flavonoids from Epimedium has spurred the development of metabolic engineering strategies to enhance their production. mdpi.com These approaches aim to overcome the limitations of traditional extraction from plant sources, which can be inefficient and unsustainable.
Heterologous Expression Systems
A promising strategy for producing this compound and its precursors is the use of microbial cell factories, such as Escherichia coli and yeast (Saccharomyces cerevisiae and Yarrowia lipolytica). mdpi.comresearcher.life This involves transferring the entire biosynthetic pathway or key enzymatic steps into these microorganisms.
Significant success has been achieved in the microbial production of icaritin (B1674259), the aglycone of icariin. One study successfully engineered S. cerevisiae by introducing 11 heterologous genes and modifying 12 native yeast genes to produce icaritin from glucose. nih.gov Another study utilized Yarrowia lipolytica to synthesize icaritin by integrating genes from Epimedium sagittatum and Oryza sativa. researcher.life By optimizing the metabolic pathways, including enhancing the supply of the prenyl donor DMAPP, a significant yield of icaritin was achieved. researcher.life The heterologous expression of specific enzymes, such as α-L-rhamnosidases, in E. coli has also been used to efficiently convert major flavonoids like epimedin C into the more valuable icariin. nih.gov
Pathway Optimization in Native Plants
In addition to microbial systems, efforts are underway to optimize the biosynthetic pathway directly within Epimedium plants. This can be achieved through various techniques, including the overexpression of rate-limiting enzymes and the manipulation of regulatory factors.
One approach is to enhance the expression of key structural genes. For example, studies have shown that the content of icariin and other flavonoids can be increased by treating Epimedium plants with methyl jasmonate, which upregulates the expression of several genes in the flavonoid biosynthetic pathway. researcher.life
Another strategy involves modifying the activity of key enzymes. For instance, research has demonstrated that truncating the N-terminal region of the flavonoid 8-dimethylallyltransferase (EkF8DT) can significantly improve its catalytic ability, leading to increased production of prenylated flavonoids. researcher.life Furthermore, understanding the transcriptional regulation of the pathway allows for the targeted manipulation of transcription factors to boost the expression of the entire set of biosynthetic genes. nih.gov
Quantitative and Qualitative Analytical Methodologies for Yinyanghuo a
High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Quantification
High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone technique for the analysis of Yinyanghuo A. leeder-analytical.comiitb.ac.in This powerful combination merges the separation capabilities of liquid chromatography with the precise mass detection of mass spectrometry, enabling the analysis of non-volatile and thermally labile compounds like this compound. leeder-analytical.com
LC-MS provides both qualitative and quantitative data. iitb.ac.in For qualitative analysis, it facilitates the structural elucidation of the compound. leeder-analytical.com Quantitatively, it allows for the precise measurement of this compound concentrations in various samples. leeder-analytical.comnih.gov High-resolution instruments, such as those employing Orbitrap or time-of-flight (TOF) technology, offer sub-ppm mass accuracy, which is critical for unambiguous identification and reducing the risk of false positives in complex matrices. leeder-analytical.comspectroscopyonline.com The high sensitivity of modern LC-MS systems, reaching femtogram levels, allows for the detection and quantification of trace amounts of this compound. leeder-analytical.com
Key Features of LC-MS for this compound Analysis:
| Feature | Description |
| High Resolution | Enables accurate mass determination and elemental composition analysis. spectroscopyonline.com |
| High Sensitivity | Allows for the detection of very low concentrations of the analyte. leeder-analytical.comoup.com |
| Specificity | Provides a high degree of confidence in the identification of this compound. oup.com |
| Versatility | Applicable to a wide range of sample types, from raw plant material to complex formulations. leeder-analytical.comoup.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Profiling (if applicable)
For non-volatile compounds, a derivatization step is necessary to increase their volatility and thermal stability, making them amenable to GC-MS analysis. thermofisher.com GC-MS offers excellent chromatographic separation and produces reproducible mass spectra that can be compared against established libraries for compound identification. thermofisher.comnih.gov
Capillary Electrophoresis (CE) for Purity and Identity Assessment
Capillary Electrophoresis (CE) is a high-resolution separation technique that is increasingly used in the pharmaceutical and biopharmaceutical industries for purity and identity assessment. thieme-connect.commediray.co.nzchromatographyonline.com For this compound, CE can be a valuable tool for determining the purity of a sample and confirming its identity. thieme-connect.comnih.govnih.gov
The technique separates molecules based on their charge-to-size ratio in a capillary filled with an electrolyte solution. chromatographyonline.com This allows for the efficient separation of this compound from potential impurities, isomers, or related compounds. thieme-connect.com CE methods are known for their high efficiency, short analysis times, and minimal sample and reagent consumption. chromatographyonline.comthieme-connect.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Structural Integrity in Research Samples
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation and purity assessment of organic molecules like this compound. iosrjournals.orgphcogj.com It provides detailed information about the chemical structure, connectivity of atoms, and the presence of any impurities. iosrjournals.orglibretexts.org
Quantitative NMR (qNMR) is a powerful method for determining the absolute purity of a sample without the need for a specific reference standard for the analyte. mdpi.comrssl.com This is achieved by comparing the integral of the analyte's signal to that of a certified internal standard. mdpi.com One- and two-dimensional NMR techniques can be used to fully characterize the structure of this compound and ensure its structural integrity in research samples. iosrjournals.orgmdpi.com
Applications of NMR in this compound Analysis:
| Application | Description |
| Structural Elucidation | Provides unambiguous confirmation of the molecular structure. iosrjournals.orgtorvergata.itnih.govuminho.pt |
| Purity Assessment | Detects and quantifies impurities, including isomers and residual solvents. rssl.compurity-iq.com |
| Quantitative Analysis | Determines the absolute concentration of this compound in a sample. mdpi.comrssl.com |
Development of Standard Reference Materials for Research
The availability of certified reference materials (CRMs) is fundamental for ensuring the accuracy and comparability of analytical results across different laboratories. mdpi.compmuc.or.th For this compound, the development of a CRM is essential for the validation of analytical methods and for the quality control of products containing this compound.
The development process for a CRM involves rigorous characterization of the material to establish its identity, purity, and concentration with a high degree of certainty and a stated measurement uncertainty. pmuc.or.th This process relies on a combination of the analytical techniques described above, including LC-MS and qNMR, to provide a comprehensive and reliable characterization. mdpi.commdpi.com
Chemometric Applications in this compound Profiling
Chemometrics involves the use of statistical and mathematical methods to extract meaningful information from chemical data. nih.govthieme-connect.com In the context of this compound analysis, chemometrics can be applied to the data generated by techniques like LC-MS and NMR to build comprehensive chemical profiles. nih.govum.edu.mo
These profiles, often referred to as chemical fingerprints, can be used to:
Differentiate between different species of Epimedium. thieme-connect.com
Assess the quality and consistency of raw materials and finished products. nih.gov
Identify markers for the quality control of Yinyanghuo-containing products. researchgate.net
Multivariate analysis techniques, such as principal component analysis (PCA) and hierarchical clustering analysis (HCA), are employed to visualize the relationships between samples and to identify patterns in the data. nih.govthieme-connect.com
Investigation of Molecular and Cellular Mechanisms of Yinyanghuo a
In Vitro Studies on Specific Cellular Signaling Pathways
The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is a critical signaling cascade that governs cell survival, proliferation, and apoptosis. In vitro studies have demonstrated that Yinyanghuo A modulates this pathway in various cell types. A significant body of research indicates that the therapeutic effects of Yinyanghuo may be linked to the activation of the PI3K/Akt pathway. nih.gov For instance, treatment with the compound has been shown to increase the expression of phosphorylated Akt (p-Akt), the active form of the kinase, which in turn can prevent apoptosis in cardiomyocytes and promote cell survival. nih.govfrontiersin.org
Bioinformatic analyses and meta-analyses have identified the PI3K/Akt pathway as a primary target for the components of Yinyanghuo. nih.govnih.govresearchgate.net In studies on chronic obstructive pulmonary disease (COPD) models, Yinyanghuo extracts were found to increase the expression of p-Akt. nih.govnih.gov Specifically, Icariin (B1674258), a major component, has been shown to activate the PI3K-Akt-mTOR signaling pathway, which is involved in repairing smooth muscle cell damage. frontiersin.org Furthermore, the activation of the PI3K/Akt pathway by Icariin is also linked to the nitric oxide (NO) signaling pathway, suggesting a crosstalk between these systems. mdpi.com Conversely, in certain cancer cell lines, Icariin has been observed to inhibit the PI3K/Akt pathway, leading to cell cycle arrest, which highlights the context-dependent nature of its activity. nih.gov
Table 1: In Vitro Effects of this compound Components on the PI3K/Akt Pathway This table is interactive. You can sort and filter the data.
| Compound | Cell Type/Model | Key Finding | Reference |
|---|---|---|---|
| Icariin | Smooth Muscle Cells | Activation of PI3K-Akt-mTOR signaling, leading to cell repair. | frontiersin.org |
| Icariin | Cancer Cells | Inhibition of PI3K/Akt signaling, resulting in G2/M phase cell cycle arrest. | nih.gov |
| Yinyanghuo Extract | COPD Models | Increased expression of phospho-protein kinase B (p-Akt). | nih.govnih.gov |
| Icariin | Bone Mesenchymal Stem Cells | Activation of PI3K–AKT–eNOS pathway, stimulating osteogenic differentiation. | nih.gov |
| Qi-Li-Qiang-Xin (contains Yinyanghuo) | Cardiomyocytes | Activation of PI3K/Akt signal, preventing apoptosis. | frontiersin.org |
The Mitogen-Activated Protein Kinase (MAPK) cascades are central signaling pathways that translate extracellular stimuli into a wide range of cellular responses, including proliferation, differentiation, and apoptosis. nih.gov The three major MAPK families—extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38—are all modulated by components of Yinyanghuo. frontiersin.orgnih.gov
In vitro research has shown that Icariin can induce the phosphorylation of ERK, p38, and JNK in bone mesenchymal stem cells (BMSCs), thereby promoting osteogenic differentiation. nih.gov The involvement of these pathways was confirmed through the use of specific inhibitors, which blocked the icariin-induced effects. nih.gov In a different context, an extract containing Yinyanghuo was found to protect against high glucose-induced apoptosis in PC12 nerve cells by specifically inhibiting the phosphorylation of JNK and p38, with no significant effect on ERK. This suggests a selective mechanism of action depending on the cellular stressor and cell type. In contrast, studies on certain cancer cells have reported that Icariin and its derivatives can inhibit the MAPK-ERK signaling pathway. nih.gov Network pharmacology analyses consistently identify the MAPK signaling pathway as a crucial target for Yinyanghuo's therapeutic activities. semanticscholar.orgclausiuspress.com
Table 2: In Vitro Effects of this compound Components on MAPK Cascades This table is interactive. You can sort and filter the data.
| Compound | Cell Type/Model | MAPK Pathway | Observed Effect | Reference |
|---|---|---|---|---|
| Icariin | Bone Mesenchymal Stem Cells (BMSCs) | ERK, p38, JNK | Increased phosphorylation, promoting osteogenesis. | nih.gov |
| Yinyanghuo Extract | PC12 Cells (High Glucose Model) | JNK, p38 | Inhibition of phosphorylation, preventing apoptosis. | |
| Yinyanghuo Extract | PC12 Cells (High Glucose Model) | ERK | No significant change in phosphorylation. | |
| Icariin | Cancer Cells | MAPK/ERK | Inhibition of the signaling pathway. | nih.gov |
| Icariin | Endothelial Progenitor Cells (EPCs) | ERK1/2 | Regulation of the signaling pathway, promoting proliferation. | frontiersin.org |
The Nuclear Factor Kappa B (NF-κB) family of transcription factors plays a pivotal role in regulating immune and inflammatory responses, cell survival, and proliferation. wikipedia.orgfrontiersin.org The canonical NF-κB activation pathway is initiated by stimuli such as inflammatory cytokines, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα). wikipedia.orgmdpi.com This frees the NF-κB dimer (most commonly p50/p65) to translocate to the nucleus and activate the transcription of target genes. wikipedia.orgnih.gov
In vitro studies have revealed that this compound can exert anti-inflammatory effects by modulating the NF-κB pathway. Specifically, in A549 lung cells exposed to cigarette smoke extract (CSE), Icariin was shown to inhibit the phosphorylation of the NF-κB p65 subunit. researchgate.net This action prevents the transcription factor from becoming fully active. Furthermore, Icariin was also found to block the degradation of the IκBα protein, effectively keeping the NF-κB complex in its inactive state in the cytoplasm. researchgate.net These findings suggest that a key anti-inflammatory mechanism of this compound is the suppression of the canonical NF-κB signaling cascade. Bioinformatics studies also support the NF-κB pathway as a significant target. semanticscholar.org
Table 3: In Vitro Effects of this compound Components on the NF-κB Pathway This table is interactive. You can sort and filter the data.
| Compound | Cell Type/Model | Target | Key Finding | Reference |
|---|---|---|---|---|
| Icariin | A549 Lung Cells (CSE-exposed) | NF-κB p65 | Inhibition of phosphorylation. | researchgate.net |
| Icariin | A549 Lung Cells (CSE-exposed) | IκB-α | Inhibition of degradation. | researchgate.net |
Tumor Necrosis Factor-alpha (TNF-α) is a potent pro-inflammatory cytokine that orchestrates a wide array of cellular events through its signaling pathway. arvojournals.orgthermofisher.com Upon binding to its receptor, TNF-α can trigger cascades that lead to the activation of pro-survival transcription factors like NF-κB and MAPK, as well as cell death pathways involving caspases. thermofisher.complos.org
Research has consistently shown that Yinyanghuo and its active components can antagonize TNF-α-mediated inflammation. A meta-analysis of studies on COPD models concluded that treatment with Yinyanghuo significantly down-regulates the production of TNF-α. nih.govnih.govresearchgate.net This finding is corroborated by specific in vitro experiments where Icariin was shown to decrease the secretion of TNF-α from A549 lung cells that were stimulated with cigarette smoke extract. researchgate.net Furthermore, bioinformatics enrichment analyses have pinpointed the TNF signaling pathway as one of the principal pathways modulated by Yinyanghuo components in the context of inflammatory diseases. nih.govnih.govresearchgate.net
Table 4: In Vitro Effects of this compound Components on TNF Signaling This table is interactive. You can sort and filter the data.
| Compound/Extract | Cell Type/Model | Key Finding | Reference |
|---|---|---|---|
| Yinyanghuo Extract | COPD Models | Significant down-regulation of TNF-α. | nih.govnih.govresearchgate.net |
| Icariin | A549 Lung Cells (CSE-exposed) | Decreased production of TNF-α. | researchgate.net |
| Yinyanghuo Extract | Bioinformatics Analysis | TNF signaling pathway identified as a key target. | nih.govnih.govresearchgate.net |
Estrogen receptors (ERs) are a group of proteins that are activated by the hormone estrogen and are involved in regulating gene expression and cellular signaling. frontiersin.org Their effects can be mediated through a "genomic" pathway, where the receptor-ligand complex binds to DNA and modulates gene transcription, or a rapid "non-genomic" pathway originating from membrane-associated ERs. frontiersin.org
Several in vitro studies suggest that the beneficial effects of this compound on bone health are mediated through estrogen receptor pathways. tcmjc.com Icariin, which possesses a phytoestrogenic structure, has been shown to promote the proliferation and differentiation of human osteoblast-like cells (hFOB 1.19). researchgate.net This effect is linked to its ability to bind to estrogen receptors and subsequently up-regulate the expression ratio of osteoprotegerin (OPG) to receptor activator of nuclear factor kappa-B ligand (RANKL), a key determinant of bone metabolism. researchgate.net The direct involvement of the estrogen receptor was confirmed in studies using specific ER-α inhibitors, which attenuated the osteogenic effects of Icariin. researchgate.net Network pharmacology approaches have also validated the estrogen signaling pathway as a significant mechanism for Yinyanghuo's action. semanticscholar.orgclausiuspress.comcellmolbiol.org
Table 5: In Vitro Effects of this compound Components on Estrogen Receptor-Mediated Pathways This table is interactive. You can sort and filter the data.
| Compound | Cell Type/Model | Key Finding | Reference |
|---|---|---|---|
| Icariin | Primary Osteoblasts | Promotes differentiation through an estrogen receptor-mediated pathway. | tcmjc.com |
| Icariin | hFOB 1.19 Osteoblasts | Promotes proliferation and differentiation via ER; upregulates OPG/RANKL ratio. | researchgate.net |
| Icariin | hFOB 1.19 Osteoblasts | Effects blocked by ER-α specific inhibitor (MPP). | researchgate.net |
The Nitric Oxide Synthase (NOS)/Nitric Oxide (NO) system is a crucial signaling pathway involved in numerous physiological processes, including vasodilation, neurotransmission, and host defense. NO is synthesized by three different isoforms of the NOS enzyme: neuronal (nNOS), inducible (iNOS), and endothelial (eNOS).
In vitro and in vivo evidence indicates that this compound can modulate this system. Research has shown that Icariin can promote the production of NO. frontiersin.org Studies in animal models have demonstrated that Icariin treatment can increase the protein expression of both nNOS and iNOS. mdpi.com The regulation of the NOS/NO system is also intertwined with other signaling pathways. For example, Icariin has been reported to stimulate the osteogenic differentiation of bone mesenchymal stem cells through the activation of a cascade involving PI3K, Akt, and eNOS, ultimately leading to NO production. nih.gov This suggests that this compound can influence cellular function by directly and indirectly modulating the synthesis of the key signaling molecule, nitric oxide.
Table 6: In Vitro and In Vivo Effects of this compound Components on the NOS/NO System This table is interactive. You can sort and filter the data.
| Compound | Model | Target | Observed Effect | Reference |
|---|---|---|---|---|
| Icariin | General | NO Production | Promotion of NO synthesis. | frontiersin.org |
| Icariin | Castrated Rats (In Vivo) | nNOS, iNOS | Increased protein expression. | mdpi.com |
| Icariin | Bone Mesenchymal Stem Cells | eNOS | Activation as part of the PI3K/Akt/eNOS pathway. | nih.gov |
| Yinyanghuo Extract | General | NO, iNOS | Regulation of expression levels. | nih.gov |
cAMP Signaling Pathway
The cyclic adenosine (B11128) 3',5'-monophosphate (cAMP) signaling pathway is a crucial cascade in cellular communication, initiated by G protein-coupled receptors and playing a fundamental role in various physiological responses. cusabio.comgenome.jp this compound, also known as Icariin, has been shown to activate the cAMP signaling pathway. nih.govfrontiersin.org This activation leads to an increase in intracellular cAMP levels, which in turn facilitates the phosphorylation of protein kinase A (PKA) and cAMP response element-binding protein (CREB). nih.gov
In the context of bone formation, this compound promotes the maturation and mineralization of osteoblasts by activating the cAMP/PKA/CREB signaling pathway. nih.gov This activation has been observed to be localized to the primary cilia of osteoblasts. nih.gov The osteogenic effect of this compound can be significantly inhibited by blocking this pathway with adenylyl cyclase and PKA inhibitors. nih.gov Furthermore, this compound has been found to enhance the osteogenic induction of bone morphogenetic protein 2 (BMP2) in a dose-dependent manner through the activation of the cAMP/PKA/CREB signaling axis. mdpi.comresearchgate.net
The activation of this pathway by this compound is not limited to osteogenesis. It is also implicated in the regulation of various other cellular processes, highlighting the compound's broad-spectrum biological activity. scielo.brscielo.br
Identification and Validation of Direct Molecular Targets
This compound and its derivatives have been identified as inhibitors of phosphodiesterase-5 (PDE5), an enzyme that plays a critical role in the regulation of cyclic guanosine (B1672433) monophosphate (cGMP) levels. researchgate.nethims.comconsensus.appresearchgate.net The inhibitory action on PDE5 prevents the breakdown of cGMP, leading to vasodilation and other physiological effects. tandfonline.com
Icariside II, a metabolite of this compound, has been shown to selectively inhibit PDE5, although its potency in vitro is lower than that of sildenafil (B151). google.comgoogle.com Despite this, Icariside II has demonstrated the ability to rescue oxygen-glucose deprivation/reperfusion-induced hippocampal neuronal injury, at least in part, by inhibiting PDE5 and activating the PKG/CREB/BDNF signaling pathway. nih.govfrontiersin.org Molecular docking studies have suggested that Icariside II can effectively bind to and inhibit the activity of PDE5. nih.govfrontiersin.org
Derivatives of this compound have been synthesized to improve its PDE5 inhibitory activity. For instance, 3,7-bis(2-hydroxyethyl)icaritin, a derivative where the sugar moieties of this compound are replaced with hydroxyethyl (B10761427) residues, has shown potent inhibition of PDE5A1 with an IC50 value comparable to sildenafil and with greater selectivity over other phosphodiesterases. researchgate.net
This compound and its related flavonoids have been shown to interact with various receptors, influencing a range of cellular responses. These flavonoids, including Icaritin (B1674259), Icariin I, and Icariside II, have been observed to bind to Toll-like receptors (TLRs), specifically TLR7 and TLR8. nih.govresearchgate.net Surface plasmon resonance (SPR) analysis has demonstrated that Icariside II exhibits a strong binding affinity to TLR7, while both Icariin I and Icariside II show significant interactions with TLR8. nih.govresearchgate.net
In addition to TLRs, this compound has been implicated in interactions with the androgen receptor (AR) and mineralocorticoid receptor (NR3C2). consensus.app Molecular docking studies have also suggested that this compound and its analogs can bind to bone morphogenetic protein-2 (BMP-2), BMP-4, and Runt-related transcription factor 2 (Runx2) receptors, which are crucial for bone metabolism. frontiersin.org Furthermore, this compound has been identified as a potential allosteric ligand for the calcium-sensing receptor (CaSR). researchgate.net
The binding of this compound and its derivatives to these receptors can trigger downstream signaling pathways, leading to the modulation of various cellular functions. semanticscholar.org For instance, the interaction with TLRs can initiate an immune response, while binding to bone-related receptors can influence osteogenesis. nih.govresearchgate.netfrontiersin.org
This compound has been demonstrated to modulate the expression of numerous genes and proteins in various cell lines, contributing to its diverse pharmacological effects. worldscientific.comfrontiersin.org In human corpus cavernosum smooth muscle cells, its metabolite Icariside II has been shown to significantly increase the mRNA levels of neuronal nitric oxide synthase (nNOS) and inducible nitric oxide synthase (iNOS), while decreasing the mRNA level of PDE5a. google.comgoogle.com
In the context of cancer, this compound and its derivatives can modulate the expression of genes involved in cell cycle regulation and apoptosis. nih.gov For example, they can downregulate the expression of cell cycle regulatory proteins, leading to cell cycle arrest. nih.gov In breast cancer cells, components of Epimedium brevicornu have been shown to increase the expression of Bax and TBK1/NAK. bvsalud.org
Proteomic analyses have further revealed the broad impact of this compound on cellular protein profiles. nih.gov In response to this compound treatment, differential expression of proteins involved in flavonoid metabolism has been observed. frontiersin.org Bioinformatics studies have identified a multitude of target genes for the active components of Yinyanghuo, which are involved in various signaling pathways, including those related to inflammation, oxidative stress, and cancer. nih.govresearchgate.net
Receptor Binding and Ligand-Target Interactions
Modulation of Fundamental Cellular Processes
This compound and its derivatives have been shown to exert significant effects on cell cycle progression and apoptosis in various research models, particularly in the context of cancer. nih.govnih.gov The disruption of normal cell cycle regulation is a hallmark of cancer, and this compound has been found to inhibit the growth of cancer cells by inducing cell cycle arrest. nih.gov
Specifically, this compound can induce cell cycle arrest at the G0/G1 and G2/M phases in different cancer cell lines through the modulation of cell cycle regulatory proteins. nih.govresearchgate.net This modulation is often attributed to the downregulation of these key proteins. nih.gov
Cellular Proliferation and Differentiation Studies (e.g., osteoblasts, neurons)
This compound has been the subject of research regarding its influence on the proliferation and differentiation of various cell types, notably osteoblasts and neural stem cells.
In the context of bone health, studies have shown that certain components of Yinyanghuo can promote the proliferation and differentiation of osteoblasts. scispace.commdpi.com For instance, Icariside II, a metabolite of a major component in Yinyanghuo, has demonstrated a greater ability to encourage osteoblast proliferation and differentiation than its precursor. mdpi.com The mechanisms behind this osteogenic activity are thought to involve signaling pathways such as the estrogen signaling pathway. mdpi.com Furthermore, extracts from plants containing compounds similar to those in Yinyanghuo have been found to induce osteoblastic differentiation from bone marrow mesenchymal stem cells. mdpi.com This process is marked by increased mRNA expression of factors related to the Wnt/β-catenin signaling pathway. mdpi.com
Regarding neural cells, flavonoids from Epimedium, the plant source of Yinyanghuo, have been noted for their neuroprotective and anti-inflammatory properties. nih.gov Specifically, a primary active component of these flavonoids has been found to effectively encourage the proliferation and differentiation of neural stem cells in vitro. nih.govtandfonline.com This suggests a potential role in neurogenesis and the regulation of central nervous system functions. nih.govtandfonline.com The process of neuronal differentiation is a complex one, involving the transformation of neural stem cells into mature neurons capable of forming functional neural circuits, which is vital for both development and repair of the nervous system. numberanalytics.comcuny.edu
Table 1: Effects of this compound on Cellular Proliferation and Differentiation
| Cell Type | Effect | Key Findings |
|---|---|---|
| Osteoblasts | Promotes proliferation and differentiation. scispace.commdpi.com | Icariside II shows higher potency in promoting osteoblast activity. mdpi.com Involves the Wnt/β-catenin and estrogen signaling pathways. mdpi.com |
| Neural Stem Cells | Promotes proliferation and differentiation. nih.govtandfonline.com | Epimedium flavonoids, containing this compound's precursor, are effective in vitro. nih.govtandfonline.com Suggests a role in neurogenesis. nih.govtandfonline.com |
Oxidative Stress Response and Antioxidant Capacity
Yinyanghuo and its active components have demonstrated notable effects on oxidative stress and antioxidant defense systems. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects through antioxidants. mdpi.comnih.gov This imbalance can lead to cellular damage. mdpi.com
Pharmacological studies have highlighted that a major component of Yinyanghuo possesses significant anti-oxidative stress effects. nih.gov The therapeutic potential of Yinyanghuo in conditions like chronic obstructive pulmonary disease (COPD) is linked to its ability to combat inflammation and oxidative stress. nih.govresearchgate.net In studies, Yinyanghuo has been shown to increase the expression of antioxidant factors. nih.govresearchgate.net
The body's antioxidant capacity is crucial for mitigating the damage caused by oxidative stress. plos.org Research has shown that certain interventions can enhance antioxidant status, leading to a reduction in markers of oxidative stress. nih.gov Non-enzymatic antioxidants, such as vitamins and glutathione, play a vital role in this defense system. nih.gov
Table 2: this compound's Impact on Oxidative Stress and Antioxidant Capacity
| Mechanism | Effect | Supporting Evidence |
|---|---|---|
| Oxidative Stress | Antagonizes oxidative stress. nih.govresearchgate.net | Linked to the therapeutic effects in conditions like COPD. nih.govresearchgate.net |
| Antioxidant Capacity | Increases the expression of antioxidant factors. nih.govresearchgate.net | Contributes to the overall reduction of oxidative damage. |
Inflammatory Mediator Production and Modulation
Yinyanghuo and its constituents have been shown to modulate the production of inflammatory mediators. The inflammatory response, while a normal defense mechanism, can become detrimental when inflammatory mediators are excessively produced. frontiersin.org
Research indicates that Yinyanghuo and its primary active components exhibit significant anti-inflammatory effects. nih.govresearchgate.net For example, in studies related to COPD, Yinyanghuo treatment has been associated with a significant downregulation of pro-inflammatory factors like tumor necrosis factor-α (TNF-α) and certain interleukins (IL-8), while increasing the expression of anti-inflammatory factors such as IL-10. nih.govresearchgate.net The mechanisms for these effects may involve the inhibition of signaling pathways like the NF-κB/MAPK pathway. frontiersin.org
Furthermore, some active compounds within Yinyanghuo can suppress the production of pro-inflammatory mediators, which are known to play a crucial role in immune responses and bone metabolism. semanticscholar.org For instance, TNF-α can inhibit the activity of osteoblasts and stimulate the proliferation of osteoclasts, making its modulation significant in bone health. semanticscholar.org
Table 3: Modulation of Inflammatory Mediators by this compound
| Inflammatory Mediator | Effect | Key Findings |
|---|---|---|
| Pro-inflammatory Factors (e.g., TNF-α, IL-8) | Downregulation. nih.govresearchgate.net | Observed in COPD models treated with Yinyanghuo. nih.govresearchgate.net |
| Anti-inflammatory Factors (e.g., IL-10) | Upregulation. nih.govresearchgate.net | Observed in COPD models treated with Yinyanghuo. nih.govresearchgate.net |
| Signaling Pathways (e.g., NF-κB/MAPK) | Inhibition. frontiersin.org | A potential mechanism for the anti-inflammatory effects. frontiersin.org |
Angiogenesis and Metastasis Inhibition in In Vitro Models
The active components of Yinyanghuo have been investigated for their potential to inhibit angiogenesis and metastasis in cancer cells. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. mdpi.comnih.gov
In vitro and in vivo studies suggest that compounds derived from Yinyanghuo possess anti-cancer activity through various mechanisms, including the inhibition of angiogenesis and metastasis. nih.gov The anti-angiogenic effect appears to be mediated by the downregulation of vascular endothelial growth factor (VEGF), a key regulator of angiogenesis. nih.gov This reduction in VEGF is thought to be due to a decrease in the transcriptional activity of hypoxia-inducible factor 1-alpha, which is the primary regulator of VEGF expression. nih.gov
Herba Epimedii, the plant from which Yinyanghuo is derived, has shown the ability to inhibit angiogenesis, potentially through the inhibition of the ERK signaling pathway. nih.govbio-integration.org Furthermore, its active components have been found to inhibit the growth of various human cancer cell lines in vitro by interfering with multiple signaling pathways crucial for tumor progression and invasion. mdpi.com
Table 4: In Vitro Effects of this compound on Angiogenesis and Metastasis
| Process | Effect | Mechanism of Action |
|---|---|---|
| Angiogenesis | Inhibition. nih.govbio-integration.org | Downregulation of VEGF. nih.gov Inhibition of the ERK signaling pathway. nih.govbio-integration.org |
| Metastasis | Inhibition. nih.govmdpi.com | Interference with signaling pathways essential for tumor progression and invasion. mdpi.com |
Immunomodulatory Effects on Cell Lines
Yinyanghuo and its components have demonstrated immunomodulatory effects on various cell lines. These effects are characterized by the ability to influence the activity and differentiation of immune cells.
For instance, polysaccharides from a plant related to the source of Yinyanghuo have been found to significantly increase macrophage activity and enhance CD4+ differentiation in animal models. nih.gov This was accompanied by an increase in immunomodulatory cytokines like IFN-γ, which contributed to inhibiting tumor growth. nih.gov The active components of Yinyanghuo can also enhance the host's immune function against cancer and suppress the immune escape of cancer cells. frontiersin.org
Specifically, one of the main active compounds in Yinyanghuo has been shown to induce the production of IL-2, IL-3, and IL-6 in tonsil mononuclear cells in a dose-dependent manner when combined with a mitogen. portico.org It also enhances the activity of natural killer (NK) and lymphokine-activated killer (LAK) cells. portico.org Additionally, it can increase the phagocytic activity of macrophages and the production of IL-1 and tumor necrosis factor from lipopolysaccharide-treated macrophages, indicating an activation of these immune cells. portico.org
Table 5: Immunomodulatory Effects of this compound on Cell Lines
| Immune Cell/Process | Effect | Key Findings |
|---|---|---|
| Macrophages | Increased activity and cytokine production. nih.govportico.org | Enhanced phagocytic activity and production of IL-1 and TNF. portico.org |
| T-Cells (CD4+) | Enhanced differentiation. nih.gov | Accompanied by increased IFN-γ, inhibiting tumor growth. nih.gov |
| NK and LAK Cells | Enhanced activity. portico.org | The effect is dose-dependent. portico.org |
| Cytokine Production | Induction of IL-2, IL-3, and IL-6. portico.org | Observed in tonsil mononuclear cells. portico.org |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Yinyanghuo a Analogs
Design and Synthesis of Yinyanghuo A Derivatives
The design and synthesis of this compound derivatives have been a key focus of research to improve its pharmacological properties. This compound, also known as Icariin (B1674258), is a prenylated flavonol glycoside and a major constituent of the traditional Chinese medicine Yin Yang Huo (Herba Epimedii). researchgate.netthieme-connect.com Its derivatives are often synthesized to enhance bioactivity, improve bioavailability, or target specific biological pathways.
One common strategy involves the modification of the glycoside moieties. For instance, simple modifications to both glycoside groups of icariin have been shown to yield derivatives with significantly increased inhibitory potency against phosphodiesterase type-5 (PDE-5), a key target in erectile dysfunction. thieme-connect.com Another approach focuses on the aglycone, icaritin (B1674259), which is a metabolite of icariin. nih.gov Novel alkyl amine-substituted derivatives of icariside II (baohuoside I), another metabolite of icariin, have been synthesized. These modifications include Mannich reactions at the 6-C position and varying the carbon chain length at the 7-OH position. mdpi.com
Furthermore, to enhance the anticancer effects of these compounds, derivatives have been designed to target mitochondria. For example, novel icaritin derivatives have been synthesized by attaching a triphenylphosphonium (TPP+) cation to the 7-OH position via an alkyl chain, aiming to increase their accumulation within mitochondria. mdpi.com The synthesis of these derivatives often involves multi-step chemical reactions, including esterification and Mannich reactions, with the final products characterized by techniques such as 1H-NMR, 13C-NMR, and mass spectrometry. mdpi.commdpi.com
Table 1: Examples of Synthesized this compound (Icariin) Derivatives and Their Design Rationale
| Parent Compound | Modification Strategy | Rationale | Reference |
| Icariin | Modification of glycoside moieties | Enhance PDE-5 inhibition | thieme-connect.com |
| Icariside II (Baohuoside I) | Mannich reaction at 6-C position | Explore anticancer activity | mdpi.com |
| Icariside II (Baohuoside I) | Varying alkyl chain length at 7-OH | Investigate impact on anticancer activity | mdpi.com |
| Icaritin | Attachment of TPP+ to 7-OH position | Target mitochondria for enhanced anticancer effects | mdpi.com |
| Icaritin | Esterification with fatty acids | Create analogs for comparative biological studies | mdpi.com |
Computational Approaches for SAR/QSAR Modeling
Computational methods are increasingly employed to understand the SAR and to develop predictive QSAR models for this compound analogs. scirp.orgnih.gov These approaches use computational simulations to explore the relationship between the chemical structures of compounds and their biological activities. creative-biolabs.com
QSAR modeling is a computational technique that correlates the biological activity of a series of compounds with their physicochemical properties or structural features. nih.govmdpi.com For this compound and its derivatives, 3D-QSAR models have been developed to understand their inhibitory activities. researchgate.net These models can help in predicting the activity of newly designed compounds before their synthesis, thereby saving time and resources. creative-biolabs.com
Molecular docking is another powerful computational tool used to predict the binding orientation of a ligand (like a this compound derivative) to its target protein. scirp.org This method helps in understanding the interactions at the molecular level and can guide the design of more potent inhibitors. For instance, docking studies have been used to investigate the binding of icariin analogs to the active site of PDE-5. thieme-connect.com
Pharmacophore modeling is used to identify the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. scirp.orgscirp.org By mapping the pharmacophoric features of active this compound analogs, researchers can design new molecules that fit the model and are likely to be active. frontiersin.org
Table 2: Computational Tools Used in SAR/QSAR Studies of this compound Analogs
| Computational Method | Application | Reference |
| 3D-QSAR | Predicting the inhibitory activity of derivatives. | researchgate.net |
| Molecular Docking | Simulating the binding of analogs to target proteins like PDE-5. | thieme-connect.com |
| Pharmacophore Modeling | Identifying key structural features for biological activity. | scirp.orgfrontiersin.org |
| Virtual Screening | Screening large compound libraries for potential active molecules. | scirp.orgscirp.org |
Identification of Pharmacophores and Key Structural Motifs
Through SAR and computational studies, several key structural motifs and pharmacophoric features of this compound and its derivatives have been identified as crucial for their biological activities. scirp.orgfrontiersin.org
The flavonoid backbone is a fundamental structural feature. The arrangement of the phenyl and pyridyl rings in the core structure contributes to hydrophobic interactions with target proteins. scirp.org For PDE-5 inhibition, the presence of a prenyl group at the C-8 position and the hydroxyl groups at various positions of the flavonoid ring are important.
Studies on icariin analogs have revealed that the glycoside moieties play a significant role in their activity. thieme-connect.com Simple modifications of these sugar groups can dramatically alter the inhibitory potency against PDE-5. thieme-connect.com In the case of anticancer activity, modifications at the 6-C and 7-OH positions of the icariside II scaffold have been shown to be critical. mdpi.com
A pharmacophore model for some related compounds consists of three hydrophobic centers arranged in a triangular fashion. scirp.orgscirp.org This model suggests that the spatial arrangement of hydrophobic groups is a key determinant of activity. For certain target interactions, the model may also include hydrogen bond donors and acceptors.
Table 3: Key Structural Features and Their Importance in this compound Analogs
| Structural Motif/Feature | Biological Importance | Reference |
| Flavonoid Backbone | Core structure for interaction with targets. | scirp.org |
| Prenyl Group at C-8 | Contributes to binding affinity. | researchgate.net |
| Glycoside Moieties | Modifications can significantly alter activity. | thieme-connect.com |
| Hydroxyl Groups | Participate in hydrogen bonding with target proteins. | frontiersin.org |
| Modifications at 6-C and 7-OH | Crucial for anticancer activity of icariside II derivatives. | mdpi.com |
| Hydrophobic Centers | Key for triangular pharmacophore model. | scirp.orgscirp.org |
Correlation of Structural Modifications with Biological Activities in Preclinical Assays
Preclinical assays are essential for validating the SAR and QSAR predictions and for determining the biological effects of newly synthesized this compound derivatives. These assays provide empirical data that correlates specific structural modifications with changes in biological activity.
For instance, in vitro studies have shown that simple modifications of the glycoside moieties of icariin can lead to a derivative with an IC50 value of 75 nM against PDE-5, a significant improvement over the parent compound. thieme-connect.com In the context of anticancer activity, the evaluation of novel alkyl amine-substituted icariside II derivatives against human breast and liver cancer cell lines revealed that modifications at the 7-O-position generally led to better antitumor activity than those at the 6-C position. mdpi.com Specifically, compound 7g from one study, a 7-O-alkylamino derivative, exhibited the most potent inhibitory activity against four different cancer cell lines, with IC50 values in the low micromolar range. mdpi.com This compound was found to induce apoptosis and arrest the cell cycle in MCF-7 breast cancer cells. mdpi.com
Structure-activity relationship analyses of phenothiazine (B1677639) derivatives as ferroptosis inhibitors also demonstrated that specific substitutions could lead to a compound with an EC50 value of 0.0005 μM in an in vitro model. nih.gov While not directly this compound analogs, this highlights the power of SAR in optimizing lead compounds.
Table 4: Correlation of Structural Modifications of this compound Analogs with Biological Activity
| Compound/Derivative | Structural Modification | Biological Activity (Preclinical Assay) | IC50/EC50 Value | Reference |
| Icariin Derivative | Modified glycoside moieties | PDE-5 Inhibition | 75 nM | thieme-connect.com |
| Compound 7g (Icariside II derivative) | 7-O-alkylamino substitution | Inhibition of MCF-7 cell growth | 2.44 μM | mdpi.com |
| Compound 7g (Icariside II derivative) | 7-O-alkylamino substitution | Inhibition of HepG2 cell growth | 3.96 μM | mdpi.com |
| Compound 7g (Icariside II derivative) | 7-O-alkylamino substitution | Inhibition of MDA-MB-231 cell growth | 4.21 μM | mdpi.com |
| Compound 7g (Icariside II derivative) | 7-O-alkylamino substitution | Inhibition of HCCLM3-LUC cell growth | 13.28 μM | mdpi.com |
| Promethazine Derivative (for comparison) | Specific substitutions | Ferroptosis Inhibition | 0.0005 μM | nih.gov |
These findings from preclinical assays provide crucial feedback for the iterative process of drug design, allowing for the refinement of SAR and QSAR models and the rational development of more effective and specific this compound-based therapeutic agents.
Preclinical Investigations of Yinyanghuo a in Mechanistic Animal Models
In Vivo Models for Inflammation and Oxidative Stress Responses
Yinyanghuo A, a key flavonoid derived from the herb Epimedium, has been the subject of multiple preclinical studies to investigate its anti-inflammatory and antioxidant properties in various animal models. These studies highlight its potential to modulate key signaling pathways and reduce inflammatory markers.
In models of chronic obstructive pulmonary disease (COPD), Yinyanghuo and its components have been shown to down-regulate pro-inflammatory factors such as tumor necrosis factor-α (TNF-α) and interleukin-8 (IL-8), while increasing the expression of anti-inflammatory factors like interleukin-10 (IL-10). nih.gov The therapeutic effects are thought to be related to the activation of the PI3K-Akt signaling pathway and the inhibition of the release of pro-inflammatory cytokines like TNF-α and IL-6. nih.gov Furthermore, it has demonstrated the ability to combat oxidative stress by regulating the levels of nitric oxide (NO), inducible nitric oxide synthase (iNOS), and superoxide (B77818) dismutase (SOD). nih.gov
In a mouse model of xylene-induced ear edema, an aqueous extract of Epimedium was found to reduce swelling, demonstrating its anti-inflammatory effects in vivo. frontiersin.org The mechanism of action is suggested to be the inhibition of the NF-κB/MAPK pathway, which in turn suppresses the production of inflammatory mediators like NO, IL-6, and IL-1β in macrophages. frontiersin.org
Studies on rodent models of Alzheimer's disease have also pointed to the anti-inflammatory and antioxidant activities of this compound. In these models, it has been observed to decrease the levels of inflammatory cytokines such as TNF-α, IL-1, and IL-6. amegroups.org The neuroprotective effects are also attributed to its ability to reduce amyloid-beta (Aβ) deposition, combat oxidative stress, and regulate autophagy. amegroups.orgamegroups.cn In a mouse model of transient cerebral ischemia/reperfusion, pretreatment with this compound significantly blunted the decrease in SOD activity and markedly decreased the level of malondialdehyde (MDA), an indicator of oxidative stress. nih.gov
The anti-inflammatory potential of this compound is further supported by its ability to suppress substance P, and the p38-MAPK, TNF-α-R1, and IFN-γ-R1 signaling pathways. caldic.com It is also suggested that it regulates the activity of glucocorticoid receptors and NF-κB. caldic.com
Table 1: Effects of this compound in Animal Models of Inflammation and Oxidative Stress
| Animal Model | Key Findings |
| COPD Model | Down-regulation of TNF-α and IL-8; Up-regulation of IL-10; Activation of PI3K-Akt pathway. nih.gov |
| Xylene-Induced Ear Edema (Mouse) | Reduced ear edema; Inhibition of NF-κB/MAPK pathway. frontiersin.org |
| Alzheimer's Disease (Rodent) | Decreased levels of TNF-α, IL-1, and IL-6; Reduced Aβ deposition and oxidative stress. amegroups.org |
| Transient Cerebral Ischemia/Reperfusion (Mouse) | Increased SOD activity; Decreased MDA levels. nih.gov |
Rodent Models for Bone Homeostasis and Remodeling
Preclinical investigations in rodent models have demonstrated the potential of this compound in promoting bone health and counteracting bone loss, particularly in the context of postmenopausal osteoporosis.
In ovariectomized (OVX) rats, a common model for postmenopausal osteoporosis, treatment with the total flavonoid fraction of Epimedium has been shown to inhibit bone resorption and stimulate bone formation. mdpi.com This anabolic effect is evidenced by increased serum levels of osteocalcin, enhanced bone mineral density (BMD), and improved bone microarchitecture, including an increase in bone volume/tissue volume ratio and trabecular number. mdpi.comcellmolbiol.org Furthermore, it has been observed to suppress the differentiation of bone marrow stromal cells into adipocytes, favoring osteogenic pathways. mdpi.com A meta-analysis of studies on OVX rats confirmed that this compound significantly increased femur and lumbar spine BMD and decreased bone turnover markers like serum alkaline phosphatase and osteocalcin. cellmolbiol.org
The mechanisms underlying these osteoprotective effects are multifaceted. This compound has been shown to up-regulate the expression of bone morphogenetic protein-2 (BMP-2), BMP-4, and Runt-related transcription factor 2 (Runx2), which are critical for osteoblast differentiation. mdpi.commdpi.com It also influences the OPG/RANKL signaling pathway, which is central to the regulation of bone resorption. frontiersin.org Studies have indicated that this compound can promote the proliferation and osteogenic differentiation of bone marrow mesenchymal stem cells (BMSCs) through various signaling pathways, including MAPK/ERK, Wnt/β-catenin, and PI3K/Akt. nih.gov
In a rat calvarial osteoblast culture and a rat bone growth model, this compound was found to increase peak bone mass in young rats and promote the maturation and mineralization of osteoblasts. researchgate.net
Table 2: Effects of this compound in Rodent Models of Bone Homeostasis
| Animal Model | Key Findings |
| Ovariectomized (OVX) Rats | Increased bone mineral density; Improved bone microarchitecture; Decreased bone turnover markers; Suppression of adipogenesis in bone marrow. mdpi.comcellmolbiol.org |
| Rat Calvarial Osteoblast Culture & Bone Growth Model | Increased peak bone mass; Promoted osteoblast maturation and mineralization. researchgate.net |
| Postmenopausal Osteoporosis Model | Upregulation of estrogen receptor 1 (ESR1) and activation of the β-catenin pathway. frontiersin.org |
Investigation in Cancer Xenograft Models
This compound and its derivatives have been investigated for their anti-cancer properties in various cancer xenograft models, which involve transplanting human tumor cells or tissues into immunodeficient mice. nih.govencyclopedia.pub These studies suggest that this compound can inhibit tumor growth through multiple mechanisms. nih.govnih.gov
In a Lewis Lung Carcinoma-bearing mouse model, polysaccharides from Epimedium were found to enhance macrophage activity, which in turn promoted CD4+ T-cell differentiation and increased the production of immunomodulatory cytokines like interferon-gamma (IFN-γ), ultimately inhibiting tumor growth. frontiersin.org This suggests that this compound can exert anti-tumor effects by modulating the host's immune response. frontiersin.org
Further research has shown that this compound and its derivatives can induce apoptosis (programmed cell death) and modulate the cell cycle in cancer cells. nih.govnih.gov They have also been observed to have anti-angiogenic effects, meaning they can inhibit the formation of new blood vessels that tumors need to grow. nih.gov This is often achieved by down-regulating vascular endothelial growth factor (VEGF). nih.gov Additionally, anti-metastatic properties have been reported, suggesting an ability to prevent the spread of cancer cells to other parts of the body. nih.gov
Patient-derived xenograft (PDX) models, which involve implanting tumor tissue directly from patients into mice, are considered to better represent the characteristics of the original tumor. dovepress.com While specific studies on this compound using PDX models are emerging, the existing data from cell line-derived xenograft (CDX) models provide a strong rationale for further investigation in these more clinically relevant models. dovepress.com For instance, in murine models implanted with androgen-sensitive and castration-resistant prostate cancer (CRPC) cells, a derivative of this compound showed a reduction in tumor growth by inhibiting androgen receptor signaling. nih.gov
Table 3: Anti-Cancer Effects of this compound in Xenograft Models
| Cancer Model | Key Findings |
| Lewis Lung Carcinoma (Mouse) | Enhanced macrophage activity; Increased IFN-γ production; Inhibition of tumor growth. frontiersin.org |
| Prostate Cancer (Murine) | Reduction of tumor growth; Inhibition of androgen receptor signaling. nih.gov |
| General Xenograft Models | Induction of apoptosis; Cell cycle modulation; Anti-angiogenesis; Anti-metastasis. nih.govnih.gov |
Exploratory Studies in Neurological Animal Models
Exploratory studies in various neurological animal models have highlighted the neuroprotective potential of this compound. amegroups.org Research has primarily focused on its effects in models of Alzheimer's disease, cerebral ischemia/reperfusion, and other neurodegenerative conditions. amegroups.orgnih.gov
In rodent models of Alzheimer's disease, including those induced by amyloid-beta (Aβ) and transgenic models, this compound has been shown to alleviate cognitive impairments. amegroups.orgamegroups.cn A meta-analysis of these studies revealed that it can significantly reduce the deposition of Aβ plaques in the brain. amegroups.orgamegroups.cn The neuroprotective mechanisms are thought to involve anti-inflammatory actions, antioxidant effects, and the regulation of autophagy. amegroups.orgamegroups.cn Furthermore, it has been reported to inhibit neuronal apoptosis by increasing the level of the anti-apoptotic protein Bcl-2 and decreasing the pro-apoptotic protein Bax. amegroups.org
In a mouse model of transient cerebral ischemia/reperfusion, pretreatment with this compound demonstrated protective effects on neurons. nih.gov It attenuated neuronal damage, decreased cell apoptosis, and blunted the elevation of intracellular calcium concentration. nih.gov Moreover, it improved learning and memory abilities in these mice. nih.gov
Studies have also investigated the role of this compound in promoting myelination. In a demyelinating mouse model, it was found to improve motor function and enhance remyelination. mdpi.com This effect is linked to its ability to protect oligodendrocyte precursor cells from pathological damage. mdpi.com
The neuroprotective effects of this compound are also attributed to its ability to cross the blood-brain barrier and its influence on various signaling pathways, including the PI3K/Akt pathway and the inhibition of neuroinflammation. caldic.comnih.gov
Table 4: Neuroprotective Effects of this compound in Animal Models
| Neurological Model | Key Findings |
| Alzheimer's Disease (Rodent) | Reduced Aβ deposition; Alleviated cognitive impairment; Anti-inflammatory and antioxidant effects. amegroups.orgamegroups.cn |
| Cerebral Ischemia/Reperfusion (Mouse) | Attenuated neuronal damage; Improved learning and memory. nih.gov |
| Demyelinating Disease (Mouse) | Improved motor function; Enhanced remyelination. mdpi.com |
Assessment of Reproductive Physiology in Animal Models
This compound has been traditionally used to address issues related to reproductive health, and modern preclinical studies in animal models have begun to elucidate the scientific basis for these applications. nih.govresearchgate.net
In male animal models, this compound has demonstrated positive effects on various aspects of reproductive function. In a rat model, it was found to improve sperm motility and protect against epididymal damage caused by chemotherapy. frontiersin.org Research in an age-related rat testis model showed that this compound significantly increased the level of estrogen receptor α (ERα) and alleviated damage to Sertoli cells, thereby improving age-related degenerative lesions. nih.gov This effect is thought to be mediated through the activation of the ERα/nuclear factor-erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.gov Furthermore, this compound has been shown to promote the proliferation of Sertoli cells in a dose-dependent manner by activating the extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway. nih.gov
In female animal models, particularly those for premature ovarian failure, a formula containing Epimedium was shown to increase ovarian wet weight and the ovarian index in rats. medcraveonline.com It also helped to reduce follicle-stimulating hormone (FSH) and luteinizing hormone (LH) levels while raising estrogen levels, promoting follicle growth and improving ovarian function. medcraveonline.com this compound and its related compounds are believed to exert these effects by acting on estrogen receptors and influencing key enzymes like prostaglandin (B15479496) G/H synthase 2 (PTGS2), which is involved in ovulation and implantation. frontiersin.org
Table 5: Effects of this compound on Reproductive Physiology in Animal Models
| Animal Model | Sex | Key Findings |
| Chemotherapy-induced Epididymal Damage (Rat) | Male | Improved sperm motility; Protected against epididymal damage. frontiersin.org |
| Age-related Testicular Degeneration (Rat) | Male | Increased ERα levels; Alleviated Sertoli cell damage. nih.gov |
| Premature Ovarian Failure (Rat) | Female | Increased ovarian weight; Regulated FSH, LH, and estrogen levels; Promoted follicle growth. medcraveonline.com |
Multi-Organ Systemic Effects in Experimental Animals
Beyond its specific effects on inflammation, bone, cancer, the nervous system, and reproduction, preclinical studies suggest that this compound may have broader systemic effects on multiple organ systems in experimental animals.
Pharmacological studies have indicated that Epimedium and its active components, including this compound, possess a wide range of biological activities. nih.govnih.gov These include immunomodulatory, anti-aging, and cardiovascular protective effects. amegroups.orgnih.gov The immunomodulatory effects are highlighted by the enhancement of macrophage and T-cell function, as seen in some cancer models. frontiersin.org
The antioxidant properties of this compound contribute to its protective effects across various organ systems by mitigating cellular damage caused by oxidative stress. nih.gov This is relevant in conditions ranging from neurodegenerative diseases to cardiovascular disorders. amegroups.orgresearchgate.net
Furthermore, the influence of this compound on hormone regulation, particularly its estrogen-like effects, can have systemic implications. mdpi.comfrontiersin.org This is evident in its impact on bone homeostasis and reproductive physiology. mdpi.comnih.gov The activation of signaling pathways such as PI3K/Akt and MAPK by this compound is a recurring theme across different studies and organ systems, suggesting a fundamental mechanism through which it exerts its diverse pharmacological actions. nih.govnih.gov
While many studies focus on a single organ or disease model, the collective evidence points towards this compound having a multi-target and multi-pathway therapeutic profile, a characteristic often attributed to natural compounds. nih.gov Further research is needed to comprehensively map the systemic effects and interactions of this compound in whole-animal models.
Systems Biology and Integrative Omics Approaches in Yinyanghuo a Research
Network Pharmacology and Multi-Target Network Construction
Network pharmacology is a modern discipline that seeks to understand drug action and design from a network perspective, aligning well with the multi-component, multi-target nature of traditional Chinese medicine. dovepress.com This approach systematically investigates the interactions between drug components and the complex network of genes, proteins, and pathways within the human body. dovepress.comx-mol.net For Yinyanghuo (the herb from which Yinyanghuo A is derived), network pharmacology has been instrumental in shifting the research paradigm from a "one drug, one target" model to a more holistic "multi-component, multi-target, multi-pathway" understanding. dovepress.comsci-hub.se
The process typically begins by identifying the active compounds in an herb and then predicting their potential protein targets using established databases. researchgate.netnih.gov Subsequently, disease-related genes are also identified, and the intersection between the compound targets and disease targets reveals the most likely proteins involved in the therapeutic effect. nih.govsemanticscholar.org Using software such as Cytoscape, these interactions are visualized as complex networks, such as "medicinal material-compound-target" models, which help in identifying core components and key biological pathways. dovepress.comnih.gov
Research utilizing this methodology has explored the mechanisms of Yinyanghuo in various conditions. For instance, in studies related to premature ovarian insufficiency (POI), network pharmacology identified 15 central compounds, including this compound, C, and E, that synergistically act on key targets like the estrogen receptor alpha (ESR1) and androgen receptor (AR). dovepress.com The analysis further implicated the PI3K-Akt and Rap1 signaling pathways as crucial to the herb's mechanism. dovepress.com Similarly, for erectile dysfunction, network analysis proved that targets such as AR and phosphodiesterase-5 (PDE5A) are modulated by Yinyanghuo's components. sci-hub.seresearchgate.netnih.gov In the context of chronic obstructive pulmonary disease (COPD), bioinformatics analysis identified 17 compounds and 63 targets from Yinyanghuo that are closely related to the disease, primarily involving the TNF and PI3K/Akt signaling pathways. nih.govnih.gov
Interactive Table 1: Summary of Network Pharmacology Findings for Yinyanghuo (This table summarizes findings for the herb Yinyanghuo, which contains this compound)
| Disease Model | Key Identified Targets | Implicated Signaling Pathways | Research Focus | Citation |
| Premature Ovarian Insufficiency (POI) | ESR1, AR, ESR2, KDR, CYP19A1, ESRRG | PI3K-Akt signaling, Rap1 signaling | To explore active compounds and mechanisms for treating POI. | dovepress.com |
| Erectile Dysfunction (ED) | AR, NR3C2, PDE5A, BMP2 | Not explicitly detailed | To analyze the pharmacological mechanism of Yinyanghuo as ED therapy. | researchgate.netnih.gov |
| Chronic Obstructive Pulmonary Disease (COPD) | IL-6, TNF-α, IL-10 | TNF signaling, PI3K/Akt signaling | To investigate preclinical evidence and possible mechanisms for COPD treatment. | nih.govnih.gov |
| Osteoporosis (OP) | Not explicitly detailed | MAPK signaling, PI3K-Akt signaling, HIF-1 signaling | To investigate the effect of the "Huang Qi-Yin Yang Huo" drug pair on OP. | semanticscholar.org |
Metabolomics and Lipidomics in Pathway Discovery
Metabolomics and lipidomics are powerful "omics" technologies that provide a snapshot of the small-molecule metabolites and lipids within a biological system. mdpi.com Untargeted metabolomics, in particular, offers a comprehensive view of the metabolome, enabling the discovery of novel biomarkers and the elucidation of metabolic pathways affected by a therapeutic agent. mdpi.comfrontiersin.org Lipidomics, a specialized branch of metabolomics, focuses on the entire lipid profile (the lipidome), which is crucial given the diverse roles of lipids in cellular signaling, energy storage, and membrane structure. db-engine.demetabolomicscentre.ca
In the context of this compound research, these approaches can reveal how the compound modulates cellular metabolism to achieve its therapeutic effects. By comparing the metabolic profiles of cells or organisms before and after treatment, researchers can identify specific metabolites and lipids whose levels are significantly altered. metabolomicscentre.ca Pathway analysis tools, such as MetaboAnalyst, can then be used to map these altered molecules to specific metabolic pathways, such as linoleic acid metabolism or steroid hormone biosynthesis. mdpi.comnih.gov This provides deep insights into the biochemical processes being modulated. mdpi.com For example, metabolomic studies have been used to investigate the effects of herbal formulas containing Yinyanghuo on various conditions, revealing alterations in pathways related to glycerophospholipid and linoleic acid metabolism. frontiersin.orgresearchgate.net
While studies focusing specifically on this compound are emerging, the application of these technologies to the broader Epimedium genus demonstrates their potential. Mass spectrometry (MS) coupled with liquid chromatography (LC) is the core analytical platform, allowing for the sensitive detection and quantification of a wide array of molecules. mdpi.comnih.gov The data generated can help identify biomarkers for disease progression or therapeutic response and uncover the metabolic basis of the compound's action. metabolomicscentre.canih.gov
Interactive Table 2: Principles of Metabolomics and Lipidomics in Drug Research
| Technology | Principle | Application in this compound Research | Key Discoveries Enabled | Citation |
| Metabolomics | Comprehensive analysis of all small-molecule metabolites in a biological sample to provide a functional readout of cellular state. | To identify changes in metabolic pathways (e.g., amino acid, purine (B94841) metabolism) induced by this compound. | Biomarker discovery, elucidation of metabolic mechanisms, understanding of systemic effects. | mdpi.comnih.gov |
| Lipidomics | A sub-discipline of metabolomics focused on the global study of lipids, their structures, and functions in a system. | To investigate how this compound modulates lipid pathways, such as those involving glycerophospholipids or fatty acids. | Understanding effects on cell membranes, signaling cascades (e.g., arachidonic acid), and energy metabolism. | metabolomicscentre.canih.govbmss.org.uk |
Proteomics and Phosphoproteomics in Target Validation
Proteomics is the large-scale study of the proteome—the entire set of proteins produced by an organism or system. inotiv.comnih.gov It serves as a powerful tool for validating potential drug targets identified through computational methods like network pharmacology. inotiv.comrxcelerate.com By analyzing changes in protein abundance, protein-protein interactions, and post-translational modifications (PTMs), proteomics provides a direct view of a compound's effect on cellular machinery. inotiv.com Mass spectrometry-based techniques are central to proteomics, enabling the identification and quantification of thousands of proteins in a single experiment. nih.govbiognosys.com
Phosphoproteomics, a key sub-discipline, focuses specifically on protein phosphorylation. nih.gov Since phosphorylation is a critical PTM that regulates the vast majority of cellular processes, including signal transduction, identifying changes in the phosphoproteome can reveal which signaling pathways are activated or inhibited by a compound like this compound. nih.govcreative-proteomics.com This is particularly important for validating targets that are kinases or phosphatases, or for understanding the downstream effects of receptor binding. Enrichment procedures are often required to isolate the low-abundance phosphopeptides before mass spectrometry analysis. nih.govcreative-proteomics.com
In this compound research, proteomics can be used to confirm that the compound interacts with its predicted targets and to discover unanticipated off-target effects. rxcelerate.com For example, after treating cells with this compound, quantitative proteomics could measure changes in the expression level of target proteins like ESR1 or PDE5A. Furthermore, phosphoproteomics could determine if the phosphorylation status of downstream proteins in the PI3K-Akt pathway is altered, providing mechanistic validation of the network pharmacology predictions. nih.gov While broad proteomic studies on this compound are still developing, the methodology provides a robust framework for moving from predicted targets to validated mechanisms of action. biognosys.com
Interactive Table 3: Proteomic Approaches for Target Validation
| Method | Description | Role in this compound Research | Citation |
| Quantitative Mass Spectrometry | Identifies and quantifies thousands of proteins and their PTMs from complex samples. Techniques include label-free quantification (LFQ) and data-independent acquisition (DIA). | To confirm changes in the abundance of predicted protein targets and their phosphorylation status after treatment with this compound. | nih.govnih.govcreative-proteomics.com |
| Western Blot | An antibody-based method used to detect specific proteins in a sample. It is often used to validate findings from high-throughput mass spectrometry. | To provide semi-quantitative validation for specific, high-interest targets (e.g., confirming the upregulation of a specific protein). | creative-proteomics.com |
| Structural Proteomics (e.g., LiP-MS) | Probes changes in protein structure upon ligand binding across the entire proteome, identifying direct binding targets and allosteric effects. | To identify the precise binding sites of this compound on its target proteins and discover any off-target interactions throughout the cell. | biognosys.com |
Bioinformatic Analysis of High-Throughput Data
The omics technologies described above generate vast and complex datasets. Bioinformatic analysis is the critical step that transforms this raw, high-throughput data into biological knowledge. youtube.comrutgers.edu This interdisciplinary field uses computational tools to analyze, interpret, and visualize biological data. frontiersin.orgresearchgate.net In the context of this compound research, bioinformatics integrates the findings from network pharmacology, metabolomics, and proteomics to build a coherent model of the compound's mechanism of action.
A typical bioinformatic workflow for omics data involves several stages. frontiersin.org First is data pre-processing and quality control to ensure the raw data is reliable. frontiersin.org For proteomics and transcriptomics data, differential expression analysis is performed to identify which proteins or genes are significantly up- or down-regulated upon treatment. frontiersin.org The resulting lists of significant molecules are then subjected to enrichment analysis. Gene Ontology (GO) analysis categorizes the functions of these molecules, breaking them down into biological processes (BP), cellular components (CC), and molecular functions (MF). frontiersin.org Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis maps the molecules to known signaling or metabolic pathways, revealing which cellular systems are most affected. nih.govsemanticscholar.org
Protein-protein interaction (PPI) networks are constructed using databases like STRING to visualize the functional relationships between the identified target proteins. semanticscholar.org These networks help identify "hub" genes or proteins that are highly connected and likely play a central role in the biological response. researchgate.net By combining these different layers of analysis, bioinformatics provides a systems-level view of how this compound modulates cellular networks to produce a therapeutic outcome.
Interactive Table 4: Key Bioinformatic Tools in Yinyanghuo Research
| Tool/Database | Function | Application Example | Citation |
| Cytoscape | An open-source software platform for visualizing complex networks and integrating them with any type of attribute data. | To construct and visualize "compound-target-disease" networks for Yinyanghuo, identifying key nodes and interactions. | dovepress.comnih.gov |
| STRING Database | A database of known and predicted protein-protein interactions, including direct (physical) and indirect (functional) associations. | To build a PPI network of Yinyanghuo targets to identify core functional modules and hub proteins. | semanticscholar.org |
| Metascape/DAVID | Web-based portals that provide comprehensive gene list annotation and analysis, including GO and KEGG pathway enrichment. | To perform functional enrichment analysis on the list of this compound targets to understand their collective biological roles. | semanticscholar.orgresearchgate.net |
| TCMSP | A systems pharmacology database of Traditional Chinese Medicine that includes information on ingredients, targets, and diseases. | To retrieve the active components of Yinyanghuo and their putative targets at the start of a network pharmacology analysis. | semanticscholar.orgresearchgate.net |
Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques that provide atomic-level insights into how a ligand, such as this compound, interacts with its protein target. nih.govfrontiersin.org These in-silico methods are crucial for validating the potential interactions predicted by network pharmacology and for guiding further drug optimization. semanticscholar.orgresearchgate.net
Molecular Docking predicts the preferred orientation of a ligand when it binds to a protein's active site. nih.gov The method uses scoring functions to estimate the binding affinity, typically expressed as a binding energy (e.g., in kcal/mol), with lower values indicating a more stable interaction. nih.gov Docking studies have been used to verify that active components of Yinyanghuo can effectively bind to key targets. For example, in a study on COPD, docking results showed that components of Yinyanghuo had good binding energy (less than -5.0 kcal/mol) with core targets like IL-6. nih.gov Similarly, metabolites of related flavonoids have been docked into the active site of protein tyrosine phosphatase 1B (PTP1B) to validate their inhibitory mechanism. mdpi.com
Molecular Dynamics (MD) simulations build upon the static picture provided by docking. MD simulates the movements of every atom in the protein-ligand complex over time, offering a dynamic view of the interaction. uzh.chresearchgate.net These simulations can confirm the stability of the binding pose predicted by docking and reveal crucial information about the conformational changes the protein may undergo upon ligand binding. tandfonline.com By analyzing the trajectory of the simulation, researchers can study the persistence of key interactions, such as hydrogen bonds, and calculate binding free energies more accurately. researchgate.net Ensemble-based MD simulations are increasingly used to ensure results are robust and reproducible. chemrxiv.org
Interactive Table 5: Examples of Molecular Docking Studies with Yinyanghuo-related Compounds
| Compound | Protein Target | Predicted Binding Affinity (kcal/mol) | Key Finding | Citation |
| Icaritin (B1674259) (metabolite of related flavonoid) | Protein Tyrosine Phosphatase 1B (PTP1B) | -8.0 | Occupies the same site as an allosteric ligand, confirming noncompetitive inhibition. | mdpi.com |
| Icariside II (metabolite of related flavonoid) | Protein Tyrosine Phosphatase 1B (PTP1B) | -8.8 | Higher binding affinity than icaritin, with multiple hydrogen bonds contributing to stability. | mdpi.com |
| 24-epicampesterol (component of Yinyanghuo) | Interleukin-6 (IL-6) and other core targets | < -5.0 | Suggests good binding ability to core targets related to COPD. | nih.gov |
| Yinyanghuo E | NFKB1, TRAF6, IL5, IL6 | Not specified | Identified as a promising compound with strong binding affinities to key regulatory targets in allergic rhinitis. | nih.gov |
| Quercetin (component of Yinyanghuo) | Multiple core targets for osteoporosis | -8.6 to -6.6 | Core components of the "Huang Qi-Yin Yang Huo" pair showed good binding ability with core targets. | semanticscholar.org |
Translational Research Perspectives and Future Directions for Yinyanghuo a
Identification of Novel Research Avenues and Underexplored Biological Activities
While much of the research on Yinyanghuo A has centered on its traditional uses, such as supporting reproductive health and bone health, there are numerous underexplored biological activities that warrant investigation. researchgate.nettandfonline.com The complex structure of this compound suggests that it may interact with a wide array of biological targets, offering potential applications in diverse therapeutic areas. ontosight.ai
Emerging research indicates that this compound and its derivatives may possess anti-inflammatory, antioxidant, and even anti-cancer properties. ontosight.ainih.govworldscientific.com For instance, studies have shown that flavonoids, the class of compounds to which this compound belongs, can modulate various signaling pathways involved in inflammation and carcinogenesis. worldscientific.comnih.gov Further investigation into these areas could uncover novel therapeutic applications for this compound.
Additionally, the potential neuroprotective effects of this compound are a promising area for future research. dcmhi.com.cn Some studies on related compounds from the Epimedium plant, the source of this compound, have suggested beneficial effects on cognitive function and in models of neurodegenerative diseases. researchgate.netresearchgate.net Exploring the specific role of this compound in these processes could lead to the development of new strategies for managing age-related cognitive decline and neurodegenerative disorders.
Development of Advanced In Vitro and In Vivo Research Models
To thoroughly investigate the biological activities of this compound, the development and utilization of advanced research models are essential. These models should be designed to closely mimic human physiological and pathological conditions, providing more accurate and translatable results. numberanalytics.com
In Vitro Models:
Cell-based assays are fundamental tools for studying the molecular mechanisms of this compound. mdpi.com Moving beyond simple 2D cell cultures, researchers are now employing more complex in vitro systems, such as 3D organoids and co-culture models. core.ac.uk These models better recapitulate the intricate cellular interactions and microenvironment of human tissues, offering a more realistic platform for studying the effects of this compound. For example, the use of TM4 Sertoli cell lines has been instrumental in studying the effects of related compounds on spermatogenesis. mdpi.com
In Vivo Models:
| Model Type | Application for this compound Research | Key Considerations |
| In Vitro | ||
| 2D Cell Cultures | Initial screening of biological activity, dose-response studies. | Lacks the complexity of native tissue microenvironments. |
| 3D Organoids | Studying effects on tissue-like structures, cell differentiation. | More complex to culture and maintain than 2D cultures. |
| Co-culture Systems | Investigating interactions between different cell types. | Requires careful optimization of culture conditions for all cell types. |
| In Vivo | ||
| Rodent Models | Evaluating systemic effects, pharmacokinetics, and efficacy in disease models. | Differences in physiology and metabolism compared to humans. |
| Humanized Models | Predicting human-specific responses and metabolic pathways. | High cost and technical complexity. |
Optimization of Research Methodologies for High-Throughput Screening
High-throughput screening (HTS) is a powerful technology that allows for the rapid testing of large numbers of compounds for their biological activity. mdpi.comwikipedia.org By optimizing HTS methodologies for this compound and its derivatives, researchers can accelerate the discovery of new lead compounds and therapeutic targets. japsonline.com
HTS assays can be designed to measure a wide range of cellular and biochemical responses, including enzyme activity, receptor binding, and gene expression. mdpi.comnih.gov The use of robotics, automated liquid handling, and sensitive detection methods enables the screening of thousands of compounds per day. mdpi.comwikipedia.org This approach is particularly valuable for identifying compounds with specific modes of action from large chemical libraries. japsonline.com
The integration of HTS with other technologies, such as computational modeling and chemical genetics, can further enhance the efficiency of the drug discovery process. nih.gov For instance, virtual screening can be used to predict the binding of this compound analogs to specific protein targets, helping to prioritize compounds for experimental testing. scirp.org
| HTS Method | Principle | Application for this compound |
| Fluorescence Polarization | Measures changes in the polarization of fluorescent light upon binding. | Studying protein-ligand interactions. |
| FRET/TR-FRET | Detects proximity between two fluorescently labeled molecules. | Monitoring protein-protein interactions and enzyme activity. |
| Cell-Based Reporter Assays | Measures the expression of a reporter gene linked to a specific signaling pathway. | Screening for compounds that modulate specific cellular pathways. |
| High-Content Screening | Uses automated microscopy to analyze multiple cellular parameters simultaneously. | Assessing complex cellular phenotypes and toxicity. nih.gov |
Addressing Knowledge Gaps in this compound Mechanistic Understanding
Despite the growing body of research on this compound, there are still significant gaps in our understanding of its precise mechanisms of action. nih.gov A deeper dive into its molecular targets and signaling pathways is necessary to fully exploit its therapeutic potential.
Network pharmacology is a powerful approach that can help to elucidate the complex interactions between drugs, their targets, and disease pathways. researchgate.netnih.gov By constructing and analyzing compound-target-disease networks, researchers can identify key molecular targets and pathways that are modulated by this compound. nih.govnih.gov This approach has been used to predict that Yinyanghuo and its components may target proteins such as androgen receptor (AR), phosphodiesterase 5A (PDE5A), and bone morphogenetic protein 2 (BMP2). researchgate.netnih.govvulcanchem.com
Furthermore, advanced analytical techniques, such as metabolomics and proteomics, can provide a comprehensive view of the cellular changes induced by this compound. These "omics" approaches can help to identify novel biomarkers and therapeutic targets, providing a more complete picture of its biological effects.
Potential for Derivatization and Analog Development for Research Tools
The chemical structure of this compound provides a versatile scaffold for the synthesis of new derivatives and analogs. mdpi.com By modifying specific functional groups, chemists can create novel compounds with improved potency, selectivity, and pharmacokinetic properties. amegroups.org
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying Yinyanghuo A in plant extracts?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (LC-MS) is widely used for quantification. The "Quantitative Analysis of Multi-components by Single-marker" (QAMS) method has been validated for simultaneous determination of multiple flavonoids, including this compound, in Epimedium extracts. Key parameters include column selection (e.g., C18 reverse-phase), mobile phase gradients, and validation of linearity, precision, and recovery rates .
Q. How can researchers optimize extraction protocols for this compound to maximize yield and purity?
- Methodological Answer : Ethanol-water mixtures (e.g., 70% ethanol) are effective for flavonoid extraction. Critical factors include solvent-to-material ratio, extraction time, and temperature. Ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve efficiency. Post-extraction purification steps, such as macroporous resin chromatography, are recommended to remove polysaccharides and other interferents .
Q. What are the primary pharmacological activities of this compound reported in preliminary studies?
- Methodological Answer : Initial studies highlight osteogenic, antioxidant, and anti-inflammatory properties. Standard assays include:
- Osteogenic activity : Alkaline phosphatase (ALP) assays in osteoblast-like cells (e.g., MC3T3-E1).
- Antioxidant activity : DPPH/ABTS radical scavenging assays.
- Anti-inflammatory activity : TNF-α/IL-6 inhibition in LPS-induced macrophage models.
Doses typically range from 10–100 μM in vitro, with IC50 values calculated via nonlinear regression .
Advanced Research Questions
Q. How should researchers design experiments to address contradictory reports on this compound’s bioactivity across studies?
- Methodological Answer : Systematic reviews and meta-analyses are critical. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study quality. Key steps:
- Stratify data by model system (e.g., in vivo vs. in vitro).
- Control for variables like extraction method, purity (>95%), and solvent (DMSO vs. ethanol).
- Use statistical tools (e.g., ANOVA with post-hoc tests) to assess heterogeneity .
Q. What experimental strategies can isolate this compound’s specific effects from synergistic interactions in multi-component extracts?
- Methodological Answer :
- Fractionation : Combine bioassay-guided fractionation with LC-MS to track active compounds.
- Combinatorial studies : Use checkerboard assays or isobolographic analysis to evaluate additive/synergistic effects with co-occurring flavonoids (e.g., icariin).
- Knockout models : CRISPR/Cas9 gene editing to silence targets (e.g., NF-κB) and validate mechanism-specific effects .
Q. How can researchers mitigate matrix interference when analyzing this compound in complex biological samples?
- Methodological Answer :
- Sample preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to remove proteins/lipids.
- Internal standards : Deuterated analogs (e.g., this compound-d4) for LC-MS/MS to correct for ion suppression.
- Method validation : Assess matrix effects via post-column infusion and standard addition curves .
Q. What statistical approaches are recommended for dose-response studies of this compound in preclinical models?
- Methodological Answer :
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50/ED50.
- Time-series analysis : Mixed-effects models to account for longitudinal variability in in vivo studies.
- Power analysis : Pre-study sample size calculation to ensure adequate statistical power (α=0.05, β=0.2) .
Data Presentation and Reproducibility
Q. How should researchers present raw data for this compound studies to ensure reproducibility?
- Methodological Answer :
- Supplemental materials : Include chromatograms, NMR spectra (¹H/¹³C), and purity certificates.
- Data repositories : Upload LC-MS raw files to platforms like MetaboLights or Zenodo.
- Reporting standards : Follow ARRIVE guidelines for in vivo studies and MIAMI guidelines for herbal product analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
